

Spectroscopic Profile of 2-Bromo-3-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-nitrotoluene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-nitrotoluene**, a key intermediate in various synthetic applications. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromo-3-nitrotoluene**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8-8.0	m	-	Aromatic-H
~7.4-7.6	m	-	Aromatic-H
~7.2-7.4	m	-	Aromatic-H
~2.5	s	-	-CH ₃

Note: Predicted values based on typical shifts for substituted toluenes. Actual values may vary depending on solvent and instrument frequency.

¹³C NMR (Carbon-13) NMR Data

Due to the lack of symmetry in **2-Bromo-3-nitrotoluene**, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.^[1]

Chemical Shift (δ) ppm	Assignment
~148	C-NO ₂
~138	C-CH ₃
~134	Aromatic C-H
~130	Aromatic C-H
~125	Aromatic C-H
~120	C-Br
~20	-CH ₃

Note: These are approximate chemical shifts based on general values for substituted aromatic compounds.^{[2][3]} The presence of both a bromine and a nitro group will influence the final chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-3-nitrotoluene** is characterized by the following significant absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch[4]
~2950-2850	Medium	-CH ₃ Stretch
~1530-1550	Strong	Asymmetric NO ₂ Stretch[5]
~1350-1360	Strong	Symmetric NO ₂ Stretch[5]
~1600 & ~1450	Medium-Strong	Aromatic C=C Bending[4]
~800-700	Strong	C-Br Stretch
~900-675	Strong	Aromatic C-H Out-of-plane Bending

Note: The strong absorptions corresponding to the nitro group are highly characteristic for aromatic nitro compounds.[6]

Mass Spectrometry (MS)

The mass spectrum of **2-Bromo-3-nitrotoluene** will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]

m/z	Relative Intensity (%)	Assignment
215	~100	[M] ⁺ (with ⁷⁹ Br)
217	~98	[M+2] ⁺ (with ⁸¹ Br)
199	Moderate	[M-O] ⁺
185	Moderate	[M-NO] ⁺
169	Moderate	[M-NO ₂] ⁺
90	High	[C ₇ H ₆] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on the typical behavior of nitroaromatic and brominated compounds. The molecular ion is expected to be the base peak. The loss of the nitro group and bromine are common fragmentation pathways.[8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-Bromo-3-nitrotoluene**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-nitrotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Bromo-3-nitrotoluene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

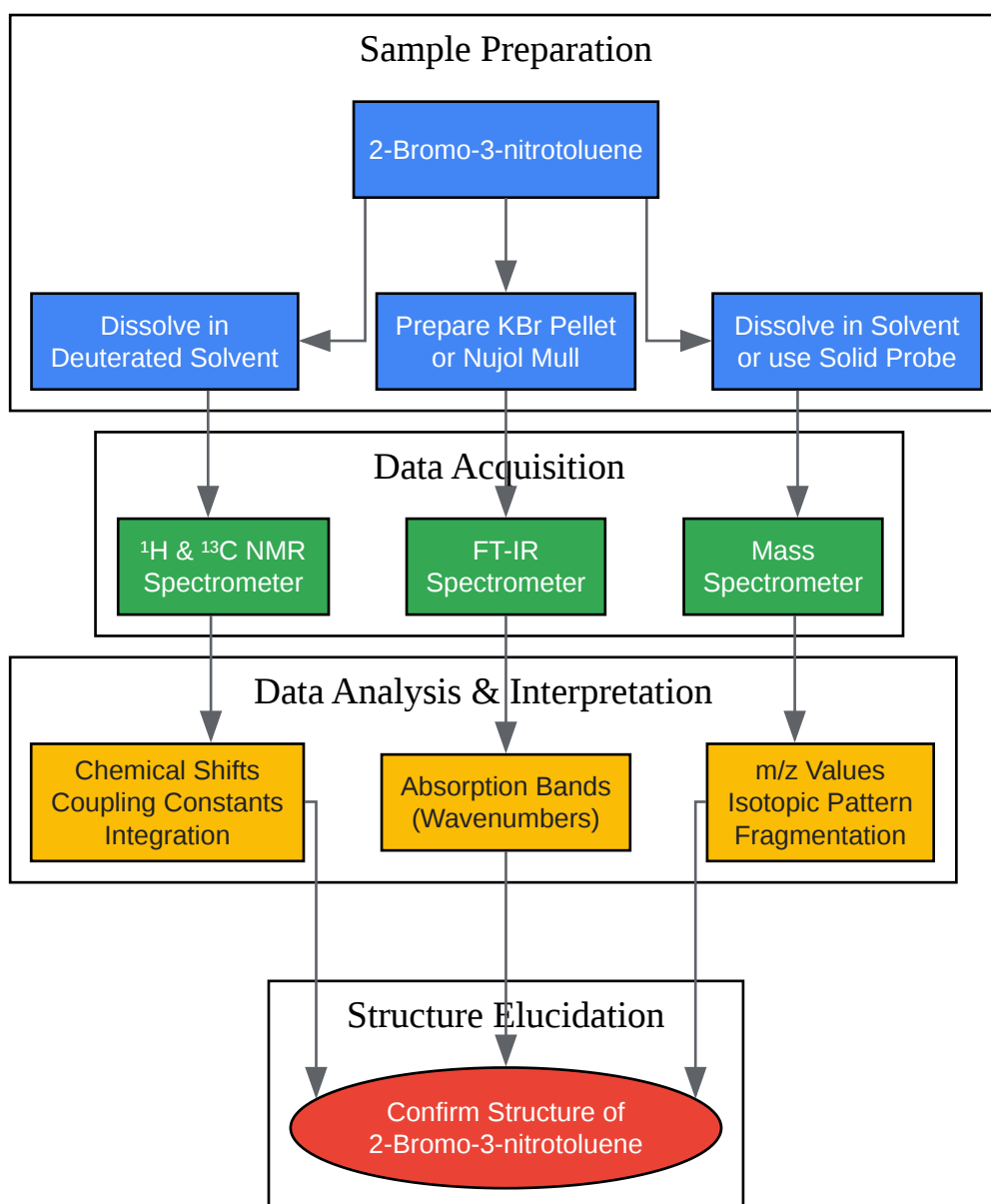
- **Background Correction:** Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Impact (EI) for volatile compounds.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **2-Bromo-3-nitrotoluene**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-3-nitrotoluene**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-nitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170676#spectroscopic-data-for-2-bromo-3-nitrotoluene-nmr-ir-ms]

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